molecular formula C8H9N3O B13699120 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 2092551-40-9

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13699120
CAS No.: 2092551-40-9
M. Wt: 163.18 g/mol
InChI Key: RTVZPGBNXAAWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrrole derivative, followed by its reaction with a pyridine derivative under cyclization conditions. Catalysts such as Cs2CO3 in DMSO can be used to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow synthesis could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to modulate biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can act as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific structure, which allows it to interact with distinct molecular targets, such as the M4 muscarinic acetylcholine receptor. This specificity can lead to unique biological activities and potential therapeutic applications.

Properties

CAS No.

2092551-40-9

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-amino-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H9N3O/c1-11-4-6-5(8(11)12)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10)

InChI Key

RTVZPGBNXAAWNB-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.